

An In-depth Technical Guide to 3-Methyltetrahydrofuran-3-ol

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Compound of Interest

Compound Name: 3-Methyltetrahydrofuran-3-OL

CAS No.: 64360-69-6

Cat. No.: B1279240

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methyltetrahydrofuran-3-ol** (CAS No. 64360-69-6), a heterocyclic organic compound. Due to the limited availability of public data, this document synthesizes known information from supplier specifications and relevant scientific literature to offer insights into its physical and chemical properties, potential synthesis routes, and safety considerations. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both what is known and the current gaps in knowledge regarding this specific molecule.

Introduction and Molecular Overview

3-Methyltetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative. The presence of both a hydroxyl group and a cyclic ether moiety suggests its potential utility as a polar solvent, a building block in organic synthesis, and a precursor for various heterocyclic compounds. Its

structure, featuring a tertiary alcohol, implies specific reactivity and steric hindrance that can be strategically exploited in chemical transformations.

Molecular Structure:

Figure 1: 2D representation of the molecular structure of **3-Methyltetrahydrofuran-3-ol**.

Physicochemical Properties

Detailed experimental data on the physical properties of **3-Methyltetrahydrofuran-3-ol** are not widely available in the public domain. The information presented below is collated from chemical supplier data sheets.

Property	Value	Source
CAS Number	64360-69-6	[1][2]
Molecular Formula	C ₅ H ₁₀ O ₂	[2]
Molecular Weight	102.13 g/mol	[2]
Physical Form	Colorless to Yellow Liquid	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Storage Temperature	2-8 °C	

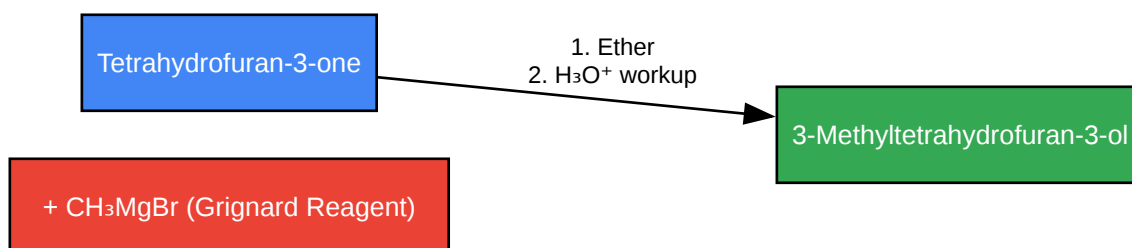
Expert Insight: The presence of the hydroxyl group and the ether oxygen suggests that **3-Methyltetrahydrofuran-3-ol** is likely soluble in polar organic solvents. Its volatility is expected to be lower than that of its parent compound, 3-methyltetrahydrofuran, due to hydrogen bonding capabilities. However, without experimental data, these remain informed estimations.

Synthesis and Manufacturing

A specific, detailed, and validated laboratory-scale or industrial synthesis protocol for **3-Methyltetrahydrofuran-3-ol** is not readily available in peer-reviewed literature. However, a relevant synthetic route for the closely related compound, 3-hydroxy-3-methyltetrahydrofuran, is described in U.S. Patent 6,521,765 B1. This process involves the oxidation of 3-methyl-3-buten-1-ol.

Conceptual Synthesis Pathway:

The synthesis of tertiary alcohols on a furanose ring can be conceptually approached through the reaction of a suitable ketone precursor with an organometallic reagent, such as a Grignard or organolithium reagent. In the case of **3-Methyltetrahydrofuran-3-ol**, a potential retrosynthetic analysis points to tetrahydrofuran-3-one as a key intermediate.



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Figure 2: A plausible synthetic route to **3-Methyltetrahydrofuran-3-ol** via the Grignard reaction with tetrahydrofuran-3-one.

Experimental Protocol (Hypothetical):

Self-Validating System: The successful synthesis would be validated by the disappearance of the ketone carbonyl stretch (around 1740 cm⁻¹) and the appearance of a broad hydroxyl stretch (around 3400 cm⁻¹) in the IR spectrum of the product. Further confirmation would be obtained via ¹H and ¹³C NMR spectroscopy, and mass spectrometry.

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydrofuran-3-one in anhydrous diethyl ether.

- Grignard Addition: Cool the flask in an ice bath. Slowly add a solution of methylmagnesium bromide in diethyl ether from the dropping funnel with continuous stirring.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

- Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous solvents and flame-dried glassware is crucial to prevent the quenching of the Grignard reagent and ensure the desired reaction occurs.
- Inert Atmosphere: An inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
- Low Temperature: The addition of the Grignard reagent is performed at a low temperature to control the exothermicity of the reaction and minimize side reactions.
- Aqueous Workup: The acidic workup is necessary to protonate the intermediate alkoxide and yield the final alcohol product.

Potential Applications in Research and Development

While specific applications for **3-Methyltetrahydrofuran-3-ol** are not extensively documented, its chemical structure suggests potential utility in several areas of chemical R&D:

- Chiral Synthesis: The tertiary alcohol and the stereocenter at the 3-position make it a potential chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

- **Polymer Chemistry:** The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polyesters and polyethers with unique side-chain functionalities.
- **Specialty Solvents:** Its polarity and hydrogen bonding capability may make it a useful solvent for specific chemical reactions where fine-tuning of solvent properties is required.

Safety and Handling

Safety information for **3-Methyltetrahydrofuran-3-ol** is limited, with the primary hazard identified as high flammability.

GHS Hazard Statements:

- H225: Highly flammable liquid and vapor.

Precautionary Statements:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P243: Take precautionary measures against static discharge.
- P273: Avoid release to the environment.
- P403: Store in a well-ventilated place.

Handling Recommendations:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Ground and bond containers and receiving equipment to prevent static discharge.
- Store in a tightly sealed container in a cool, dry place away from ignition sources.

Spectral Data (Predicted)

Experimentally obtained spectral data for **3-Methyltetrahydrofuran-3-ol** is not readily available. Below are predicted key features based on its structure:

- ^1H NMR: Signals corresponding to the methyl protons, the methylene protons of the tetrahydrofuran ring, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons would be influenced by the adjacent oxygen atom and the hydroxyl group.
- ^{13}C NMR: Five distinct carbon signals are expected, including a quaternary carbon attached to the hydroxyl and methyl groups.
- IR Spectroscopy: A broad absorption band in the region of $3600\text{-}3200\text{ cm}^{-1}$ characteristic of the O-H stretching vibration of an alcohol. A strong C-O stretching band for the ether linkage would be expected in the $1150\text{-}1050\text{ cm}^{-1}$ region.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 102.13$. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) or a water molecule (M-18).

Conclusion and Future Outlook

3-Methyltetrahydrofuran-3-ol is a chemical compound with potential applications in various fields of chemical synthesis and materials science. However, a significant lack of publicly available data on its physical properties, established synthetic protocols, and specific applications currently limits its widespread use. This guide has consolidated the available information to provide a foundational understanding of this molecule. Further research is warranted to fully characterize its physicochemical properties and explore its potential as a valuable chemical intermediate.

References

- Chemspace. 3-methyloxolan-3-ol. [[Link](#)]
- Kairav Chemofarbe Industries Ltd. 3-Methyl Tetrahydrofuran (3-Methyl THF). [[Link](#)]
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Sources

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